2-(Oxan-2-yl)cyclohexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-2-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h9,11H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFVBLSVRNCRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Oxan 2 Yl Cyclohexan 1 One
Reactivity of the Cyclohexanone (B45756) Carbonyl Group
The carbonyl group in 2-(Oxan-2-yl)cyclohexan-1-one is a primary site for a variety of chemical transformations, most notably nucleophilic additions and condensation reactions. The steric and electronic effects of the bulky oxanyl substituent at the alpha-position play a crucial role in modulating the reactivity of the carbonyl carbon.
Nucleophilic Addition and Condensation Reactions
Nucleophilic addition to the carbonyl carbon of this compound proceeds through the well-established Bürgi-Dunitz trajectory. However, the stereochemical outcome is significantly influenced by the presence of the 2-oxanyl group. The approach of the nucleophile is subject to steric hindrance, leading to a degree of facial selectivity.
Condensation reactions, such as the formation of imines, enamines, and hydrazones, are also characteristic of this ketone. These reactions typically require acid catalysis to protonate the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the nitrogen species. The subsequent dehydration step to form the C=N double bond is often the rate-determining step and can be promoted by the use of dehydrating agents or azeotropic removal of water.
Enolate Chemistry and Regioselective Alpha-Functionalization
The presence of alpha-hydrogens allows this compound to form enolates under basic conditions. The regioselectivity of enolate formation is a key consideration in the functionalization of the alpha-carbon. Due to the substitution at the C2 position by the oxanyl group, deprotonation can potentially occur at either the C2 or C6 position.
The formation of the kinetic versus the thermodynamic enolate is governed by the reaction conditions, including the choice of base, solvent, and temperature. Strong, sterically hindered bases, such as lithium diisopropylamide (LDA), at low temperatures in aprotic solvents, tend to favor the formation of the less substituted (kinetic) enolate by deprotonation at the C6 position. Conversely, weaker bases in protic solvents at higher temperatures can lead to an equilibrium that favors the more substituted (thermodynamic) enolate.
These regiochemically distinct enolates serve as powerful nucleophiles in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and aldol (B89426) reactions, enabling the synthesis of a diverse range of substituted cyclohexanone derivatives.
Transformations of the Cyclohexane (B81311) Ring System
Beyond the reactivity of the carbonyl group, the cyclohexane ring of this compound can undergo several transformations, including oxidative and reductive manipulations, ring-opening and rearrangement processes, and selective C-H bond activation.
Oxidative and Reductive Manipulations
The reduction of the carbonyl group to a hydroxyl group can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereoselectivity of this reduction is an important aspect, with the axial or equatorial approach of the hydride reagent being influenced by the steric bulk of the oxanyl substituent.
Oxidative processes can target different parts of the molecule. For instance, Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone. The regioselectivity of this oxidation is dictated by the migratory aptitude of the adjacent carbon atoms.
Ring-Opening and Rearrangement Processes
Under certain conditions, the cyclohexane ring can undergo ring-opening reactions. For example, treatment with strong bases can induce retro-Claisen or related fragmentation pathways, particularly if there are suitable activating groups present.
Acid-catalyzed rearrangements, such as the Favorskii rearrangement, can occur if an alpha-halo ketone derivative is prepared. This rearrangement proceeds through a cyclopropanone intermediate and results in a ring-contracted carboxylic acid derivative.
Reactivity and Stability of the Oxane Moiety
The presence of the oxane (tetrahydropyran) ring introduces specific reactive sites to the this compound scaffold. The stability and transformations of this moiety are of significant interest in synthetic chemistry.
Transformations Involving the Ether Linkage
The carbon-oxygen bond of the ether is susceptible to cleavage under specific conditions, most notably in the presence of strong acids. This reaction proceeds via protonation of the ether oxygen, which enhances its leaving group ability. The subsequent cleavage can occur through either an S_N1 or S_N2 mechanism, depending on the structure of the ether and the reaction conditions. For this compound, where the ether linkage involves a secondary carbon, the reaction pathway can be influenced by the stability of the potential carbocation intermediate.
Derivatization of the Tetrahydropyran (B127337) Ring
The tetrahydropyran ring itself can be a target for various chemical modifications. The synthesis of diverse tetrahydropyran derivatives is an active area of research, often involving cyclization reactions. For instance, the Prins cyclization of homoallylic alcohols with aldehydes, catalyzed by acids like phosphomolybdic acid, can produce highly substituted tetrahydropyran rings with high cis-selectivity. While not a direct derivatization of this compound, these methods highlight the potential for constructing complex oxane structures.
Furthermore, pyran-2-one derivatives serve as versatile building blocks in organic synthesis. For example, 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones can be synthesized and subsequently react with reagents like o-phenylenediamine to form more complex heterocyclic systems.
Advanced Mechanistic Insights
A deeper understanding of the reaction mechanisms of this compound is crucial for predicting its behavior and designing synthetic strategies.
Radical-Mediated Transformations
Free radical reactions offer a powerful tool for the functionalization of organic molecules. The addition of radicals to carbonyl compounds is a well-established transformation. For instance, the free-radical addition of cyclohexanone to various alkenes, initiated by ammonium persulfate, leads to the formation of 2-alkylcyclohexanones. This suggests that the cyclohexanone moiety of this compound could be susceptible to similar radical additions at the alpha-position.
The orientation of radical attack is a key consideration. In reactions involving hexafluoropropene, radical attack generally occurs at the difluoromethylene site. Enantioselective radical additions to pyrone derivatives have also been achieved using chiral Lewis acids, demonstrating the potential for stereocontrolled radical transformations on similar heterocyclic systems.
Pericyclic Reactions and Concerted Pathways
Pericyclic reactions, such as cycloadditions, are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example and a powerful method for the formation of six-membered rings. While specific studies on this compound as a dienophile in Diels-Alder reactions are limited, the cyclohexanone ring contains a potential enone system that could participate in such reactions. The reactivity of this system would be influenced by the electronic nature of the oxanyl substituent. Base-catalyzed Diels-Alder reactions of 2H-pyran-2,5-diones have been developed, showcasing that pyranone structures can participate in these cycloadditions under mild conditions with high selectivity.
Chemo- and Regioselectivity Studies
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical aspects of its reactivity. A key factor in controlling reactions involving the cyclohexanone ring is the regioselective formation of enolates. For an unsymmetrical ketone like this compound, deprotonation can occur at either the C2 or C6 position, leading to the kinetic or thermodynamic enolate, respectively.
The choice of base, solvent, and temperature plays a crucial role in determining which enolate is formed. Strong, sterically hindered bases like lithium diisopropylamide (LDA) in aprotic solvents at low temperatures favor the formation of the less substituted (kinetic) enolate. Conversely, weaker bases in protic solvents at higher temperatures allow for equilibration and favor the formation of the more substituted (thermodynamic) enolate. The ability to selectively generate one enolate over the other is fundamental for controlling the outcome of subsequent alkylation or aldol reactions.
Table of Reaction Conditions for Enolate Formation
| Conditions Favoring Kinetic Enolate | Conditions Favoring Thermodynamic Enolate |
| Strong, bulky, non-nucleophilic base (e.g., LDA) | Weaker base (e.g., NaH, alkoxides) |
| Aprotic solvent (e.g., THF, Et2O) | Protic solvent (e.g., ROH) |
| Low temperature (e.g., -78 °C) | Higher temperature (e.g., 25 °C) |
| Short reaction time | Longer reaction time to allow for equilibration |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Oxan 2 Yl Cyclohexan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR analysis is crucial for the structural elucidation of organic molecules, providing insights into the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution 1D NMR (¹H, ¹³C) for Connectivity and Environment
No specific ¹H or ¹³C NMR data for 2-(Oxan-2-yl)cyclohexan-1-one has been found in published literature.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Corroboration
No specific 2D NMR correlation data for this compound has been reported.
Dynamic NMR Studies for Conformational Equilibria and Interconversion Barriers
While studies on related 2-substituted cyclohexanones exist, no dynamic NMR studies specifically investigating the conformational equilibria and interconversion barriers of this compound have been found.
Vibrational Spectroscopy
Vibrational spectroscopy techniques like FTIR and Raman are essential for identifying functional groups and understanding the vibrational modes of a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
No specific experimental FTIR spectrum for this compound is available in the referenced databases.
Raman Spectroscopy for Molecular Vibrations
No specific Raman spectroscopic data for this compound has been found in the scientific literature.
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, fragmentation analysis offers deep insights into the molecular structure.
High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically with an error of less than 5 ppm). For this compound, with the molecular formula C₁₁H₁₈O₂, the theoretical exact mass can be calculated by summing the masses of its constituent atoms.
This precise mass measurement allows HRMS to distinguish between compounds that have the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula assignment.
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Count | Atomic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (¹H) | 18 | 1.007825 | 18.14085 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.98983 |
| Total | 182.13068 |
An experimental HRMS analysis of this compound would be expected to yield a value in very close agreement with this theoretical mass, confirming its elemental composition.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. researchgate.netstackexchange.com This process provides detailed information about the molecule's connectivity. While specific MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of cyclic ketones and ethers. miamioh.edunist.gov
The primary fragmentation events anticipated for the molecular ion (M⁺˙) at m/z 182 would involve:
Alpha-cleavage: The cleavage of carbon-carbon bonds adjacent to the carbonyl group is a characteristic fragmentation pathway for ketones. miamioh.edulibretexts.org This could lead to the loss of the oxanyl group or cleavage within the cyclohexanone (B45756) ring.
Cleavage of the C-C bond between the rings: This is often a favored fragmentation point, leading to ions corresponding to the charged cyclohexanone and oxane rings or fragments thereof.
Ring fragmentation: Both the cyclohexanone and oxane rings can undergo characteristic fragmentation. Cyclohexanone is known to produce key fragments at m/z 55 and 42. miamioh.edumsu.edu The tetrahydropyran (B127337) (oxane) ring can fragment through the loss of small neutral molecules.
Table 2: Proposed Key Fragments in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Potential Fragment Structure/Origin |
| 182 | 98 | C₅H₈O | Cleavage of the inter-ring bond, forming a cyclohexanone radical cation. |
| 182 | 85 | C₆H₉O | Cleavage of the inter-ring bond, forming the oxanyl cation. |
| 98 | 70 | CO | Decarbonylation of the cyclohexanone fragment. |
| 98 | 55 | C₃H₇ | Characteristic fragmentation of the cyclohexanone ring. |
| 98 | 42 | C₄H₆O | Characteristic fragmentation of the cyclohexanone ring. |
Elucidating these pathways helps to confirm the presence and connectivity of the two ring systems within the molecule.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
The molecule this compound possesses two chiral centers, at C1 of the cyclohexanone ring and C2 of the oxane ring. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). X-ray crystallography is the primary method for unambiguously determining the absolute configuration of a chiral molecule. nih.gov
To achieve this, a single crystal of an enantiomerically pure sample is required. During the analysis of diffraction data from a chiral molecule, anomalous dispersion effects can be used to determine the absolute structure. The Flack parameter is a key value calculated during structure refinement; a value close to 0 indicates that the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct. nih.gov This provides unequivocal assignment of the (R) or (S) configuration at each stereocenter.
Beyond stereochemistry, X-ray crystallography reveals the preferred conformation of the molecule in the solid state. Both the cyclohexanone and oxane rings are expected to adopt low-energy chair conformations. The analysis of a crystal structure would precisely define the dihedral angles within each ring and, crucially, the orientation of the substituent.
For 2-substituted cyclohexanones, the substituent can exist in either an axial or an equatorial position. researchgate.net While in solution there is an equilibrium between these two conformers, the crystal structure captures the most stable conformation in the solid lattice. Theoretical and NMR studies on similar 2-substituted cyclohexanones have shown that the preference for axial versus equatorial can be influenced by a complex interplay of steric hindrance and electronic effects. researchgate.netrsc.org A crystallographic study would definitively show whether the oxanyl group occupies an axial or equatorial position on the cyclohexanone ring in the solid state, providing valuable data for understanding the molecule's intrinsic conformational biases.
Computational Chemistry and Theoretical Characterization of 2 Oxan 2 Yl Cyclohexan 1 One
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic properties of 2-(Oxan-2-yl)cyclohexan-1-one. These methods allow for the determination of molecular orbitals, electron density distribution, and energetic properties, which are crucial for understanding its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) has become a popular method for studying the electronic structure of medium-sized organic molecules like this compound due to its balance of computational cost and accuracy. DFT methods are used to investigate the optimized geometry, vibrational frequencies, and various electronic properties of the molecule. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set has been shown to be effective for describing the structural and spectral properties of similar α,β-unsaturated ketones. researchgate.net
DFT calculations can provide insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A hypothetical representation of such data for different conformers of this compound is presented in Table 1.
Table 1: Hypothetical DFT (B3LYP/6-31G) Calculated Electronic Properties of this compound Conformers*
| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Equatorial-Chair | -6.85 | -0.25 | 6.60 | 2.85 |
| Axial-Chair | -6.78 | -0.32 | 6.46 | 3.10 |
| Equatorial-Boat | -6.75 | -0.30 | 6.45 | 3.05 |
| Axial-Boat | -6.70 | -0.35 | 6.35 | 3.25 |
For a more accurate determination of the electronic energy and properties, post-Hartree-Fock methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide a higher level of theoretical accuracy. github.io These methods are particularly useful for calculating precise relative energies of different conformers and for studying systems where electron correlation effects are significant. Coupled-cluster theory, especially at the CCSD(T) level (Coupled Cluster with Single, Double, and perturbative Triple excitations), is often considered the "gold standard" in quantum chemistry for its high accuracy in energy calculations.
The choice of basis set and exchange-correlation functional is critical for the accuracy of DFT calculations. For a molecule like this compound, which contains oxygen atoms with lone pairs, the inclusion of diffuse functions (e.g., in the 6-31+G(d) or aug-cc-pVDZ basis sets) is important for accurately describing the electron distribution. Polarization functions (e.g., the 'd' and 'p' in 6-31G(d,p)) are also essential for correctly modeling the geometry and bonding.
The selection of the exchange-correlation functional depends on the properties being investigated. Hybrid functionals, such as B3LYP, are often a good choice for general-purpose calculations of geometries and energies. For more specific applications, such as studying reaction mechanisms or excited states, other functionals like M06-2X or CAM-B3LYP might be more appropriate. nih.gov
Conformational Analysis and Dynamics Simulations
The flexibility of the cyclohexanone (B45756) and oxane rings in this compound leads to a complex conformational landscape. Understanding the relative stabilities of these conformers and the dynamics of their interconversion is crucial for a complete characterization of the molecule.
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.deq-chem.comreadthedocs.io By systematically changing specific dihedral angles and performing geometry optimizations at each step, a map of the energy as a function of the molecular geometry can be generated. This allows for the identification of local and global energy minima, which correspond to the stable conformers of the molecule. For this compound, key dihedral angles to scan would include those around the bond connecting the two rings and the internal dihedral angles of each ring. The results of such a scan can reveal the most stable chair, boat, and twist-boat conformations of both the cyclohexanone and oxane rings, as well as the preferred orientation of the oxanyl group relative to the cyclohexanone ring.
A hypothetical energy profile from a relaxed PES scan of the dihedral angle defining the orientation of the oxanyl substituent on the cyclohexanone ring is presented in Table 2.
Table 2: Hypothetical Relative Energies from a Potential Energy Surface Scan
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.2 | Eclipsed |
| 60 | 0.0 | Gauche (Global Minimum) |
| 120 | 4.8 | Eclipsed |
| 180 | 1.5 | Anti (Local Minimum) |
To explore the conformational space more extensively and to understand the dynamic behavior of this compound at finite temperatures, molecular dynamics (MD) and Monte Carlo (MC) simulations can be performed. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of the system over time. This allows for the observation of conformational transitions and the calculation of thermodynamic properties.
MC simulations, on the other hand, use random sampling to explore the conformational space. Both techniques can provide a statistical distribution of the different conformers at a given temperature, offering insights into their relative populations. For a molecule with multiple rotatable bonds and flexible rings like this compound, these simulation methods are invaluable for obtaining a comprehensive picture of its conformational preferences and dynamics. nih.gov
Theoretical Prediction of Ring Inversion and Pseudorotation
The conformational landscape of this compound is dictated by the dynamic behavior of its two constituent rings: the cyclohexanone ring and the oxane (tetrahydropyran) ring. Both six-membered rings are not planar and undergo rapid conformational changes at room temperature. Computational chemistry provides powerful tools to predict the energetic barriers and pathways for these intramolecular motions, namely ring inversion and pseudorotation.
The cyclohexanone ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, it can undergo a "ring flip" to an alternative chair conformation through a series of higher-energy intermediates. Theoretical predictions, typically employing Density Functional Theory (DFT) or ab initio methods, can map this process. The pathway involves passing through a half-chair transition state to a twisted-boat intermediate, which can then proceed through another half-chair transition state to the inverted chair form. The energy differences between these conformers and the activation barriers for their interconversion can be calculated to quantify the flexibility of the ring.
Similarly, the oxane ring also prefers a chair conformation. The process of its ring inversion can be modeled computationally to determine the associated energy barriers. Pseudorotation is a concept that describes the continuous conformational changes of non-planar rings, like the twist-boat forms, without passing through a high-energy planar state. For the twist-boat intermediates in the ring inversion pathway of both the cyclohexanone and oxane rings, computational methods can elucidate the low-energy pathways of conformational change. These calculations are crucial for understanding the molecule's three-dimensional structure and how its shape influences its reactivity.
Table 1: Illustrative Calculated Energy Barriers for Cyclohexanone Ring Inversion
| Conformation/Transition State | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0.00 |
| Half-Chair (Transition State) | 10-12 |
Note: The values in this table are representative examples for a cyclohexanone ring and serve to illustrate the output of a typical computational study. Actual values for this compound would require specific calculations.
Reactivity and Selectivity Prediction
Transition State Localization and Reaction Path Mapping
To move beyond static pictures of reactivity and understand the dynamics of a chemical reaction, computational chemists locate the transition state (TS) and map the entire reaction path. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed.
For a reaction involving this compound, such as the nucleophilic addition of a hydride to the carbonyl carbon, algorithms are used to search for the TS structure. Once located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Conceptual DFT Descriptors (e.g., Fukui Function, Chemical Hardness) for Reactivity Trends
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts such as electronegativity and hardness, offering powerful descriptors for predicting reactivity. mdpi.comnih.gov These descriptors are derived from how the energy of a system changes with a change in the number of electrons. scielo.org.mx
Chemical Hardness (η): Defined as the resistance to a change in electron distribution, chemical hardness is approximated as half the difference between the ionization potential (I) and electron affinity (A), or half the HOMO-LUMO gap. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity, while those with a small gap are "soft" and more reactive.
Fukui Function (f(r)): This is a local reactivity descriptor that indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps identify the most reactive sites within a molecule. The Fukui function for nucleophilic attack (f+) highlights sites most susceptible to gaining an electron, while the function for electrophilic attack (f-) points to the sites most likely to donate an electron. For this compound, the f+ function would be expected to be largest on the carbonyl carbon, and the f- function would be significant on the oxygen atoms.
These and other descriptors like chemical potential (μ) and electrophilicity index (ω) can be calculated to provide a quantitative picture of the molecule's reactivity trends without needing to model a specific reaction. rsc.org
Table 3: Illustrative Conceptual DFT Reactivity Descriptors
| Descriptor | Definition | Illustrative Value |
|---|---|---|
| Chemical Hardness (η) | (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | 3.85 eV |
| Chemical Potential (μ) | -(I + A) / 2 ≈ (EHOMO + ELUMO) / 2 | -2.65 eV |
Note: Values are derived from the illustrative HOMO/LUMO energies in Table 2 and are for exemplary purposes only.
Spectroscopic Property Prediction and Interpretation
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Computational chemistry is a valuable tool for predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra, which are essential for structure elucidation. d-nb.infonih.gov By calculating the magnetic shielding tensors of nuclei in a molecule, one can predict the corresponding chemical shifts (δ) and spin-spin coupling constants (J).
The most common method for these calculations is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Then, the GIAO calculation is performed on this optimized structure to determine the isotropic magnetic shielding values for each nucleus (e.g., ¹H and ¹³C).
These absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has improved significantly, often reaching a mean absolute error of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, which is sufficient to help distinguish between possible isomers or assign complex spectra. arxiv.orgnih.gov
Similarly, spin-spin coupling constants, which provide information about the connectivity and dihedral angles between atoms, can also be calculated. These predictions are highly sensitive to the molecular geometry and provide another layer of detail for structural confirmation. For this compound, these calculations can help assign the complex array of signals arising from the two interconnected rings and their various diastereotopic protons.
Table 4: Illustrative Comparison of Calculated and Expected ¹³C NMR Chemical Shifts
| Atom | Illustrative Calculated δ (ppm) | Typical Experimental Range (ppm) |
|---|---|---|
| Carbonyl Carbon (C=O) | 209.5 | 205-220 |
| Alpha-Carbon (CH) | 52.1 | 50-60 |
Note: Calculated values are hypothetical examples used to demonstrate the output of a computational NMR prediction.
Simulated Vibrational (IR/Raman) and Electronic Spectra
A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical studies on the simulated vibrational (Infrared and Raman) and electronic spectra of this compound. Computational chemistry provides valuable insights into the molecular properties of chemical compounds, including their spectroscopic behavior. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to predict vibrational frequencies and electronic transitions. nih.govwisc.edunih.govnih.gov These theoretical calculations, when correlated with experimental data, allow for a detailed assignment of spectral features to specific molecular motions and electronic excitations.
In the absence of direct computational data for this compound, a detailed analysis and the generation of specific data tables for its simulated IR, Raman, and electronic spectra are not possible at this time. The following sections outline the general principles and the type of data that would be expected from such computational studies.
Simulated Infrared (IR) and Raman Spectroscopy
Theoretical vibrational analysis for a molecule like this compound would typically involve the calculation of its harmonic vibrational frequencies using methods like DFT. nih.gov The output of these calculations provides the wavenumbers (cm⁻¹) of the fundamental vibrational modes, along with their corresponding IR intensities and Raman activities.
The assignment of these calculated frequencies to specific types of molecular vibrations (e.g., C-H stretching, C=O stretching, ring deformations) is crucial for interpreting experimental spectra. This is often accomplished by examining the displacement vectors for each mode. For a molecule with the complexity of this compound, a significant number of vibrational modes would be expected.
A hypothetical data table for the simulated vibrational spectra would resemble the following:
Table 1: Hypothetical Simulated Vibrational Frequencies for this compound
| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | C-H stretching (aliphatic) |
| Data Not Available | Data Not Available | Data Not Available | C=O stretching |
| Data Not Available | Data Not Available | Data Not Available | C-O-C stretching (ether) |
| Data Not Available | Data Not Available | Data Not Available | Cyclohexane (B81311) ring vibrations |
| Data Not Available | Data Not Available | Data Not Available | Oxane ring vibrations |
| Data Not Available | Data Not Available | Data Not Available | CH₂ scissoring/bending |
Note: This table is for illustrative purposes only. The values are not based on actual calculations for this compound.
Simulated Electronic (UV-Vis) Spectra
The simulation of electronic spectra, typically using TD-DFT, provides information about the electronic transitions within a molecule. This includes the excitation energies (often expressed in eV or nm), oscillator strengths (a measure of the transition probability), and the nature of the orbitals involved in the transition (e.g., n → π, π → π).
A hypothetical data table for the simulated electronic spectrum would be structured as follows:
Table 2: Hypothetical Simulated Electronic Transitions for this compound
| Excitation Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | HOMO -> LUMO | n → π* |
| Data Not Available | Data Not Available | Data Not Available | HOMO-1 -> LUMO | π → π* |
Note: This table is for illustrative purposes only. The values are not based on actual calculations for this compound.
Further computational research is required to generate the specific spectral data for this compound. Such studies would provide a valuable theoretical foundation for the interpretation of experimental spectroscopic measurements of this compound.
Applications and Advanced Functions in Organic Synthesis
Intermediate in Complex Molecule Synthesis
The bifunctional nature of 2-(Oxan-2-yl)cyclohexan-1-one makes it a valuable building block for the synthesis of intricate organic compounds. The cyclohexanone (B45756) core provides a reactive carbonyl group and alpha-protons for various transformations, while the tetrahydropyran (B127337) unit can influence stereochemistry and serve as a precursor to other functional groups.
While direct applications of this compound in completed total syntheses are not extensively documented, its structural motifs are present in numerous natural products. The synthesis of molecules containing cyclohexane (B81311) units often starts from readily available materials, and this compound represents a functionalized starting point. elsevierpure.com The principles of retrosynthetic analysis suggest that the inherent functionalities of this compound could be strategically employed to simplify the synthesis of complex targets. nih.govnih.gov For instance, the ketone can be used for carbon-carbon bond formations, and the oxane ring can be opened or modified to introduce desired stereocenters, a common challenge in natural product synthesis. researchgate.net
The synthesis of natural products containing a cyclohexane core is a significant area of research. elsevierpure.com The strategic use of protecting groups and the sequential manipulation of functional groups are central to these synthetic endeavors. researchgate.net The tetrahydropyran group in this compound can act as a masked diol or be involved in ring-opening reactions to reveal a linear chain with specific stereochemistry, a tactic often employed in the synthesis of polyketide natural products.
Table 1: Potential Applications in Natural Product Synthesis
| Natural Product Class | Potential Role of this compound |
|---|---|
| Terpenoids | Precursor to functionalized cyclohexane rings common in terpenes. |
| Alkaloids | The ketone can serve as a handle for introducing nitrogen-containing functionalities. |
| Polyketides | The oxane ring can be a source of stereochemically defined carbon chains. |
The tetrahydropyran (THP) moiety is a prevalent feature in many pharmaceutical compounds, making its derivatives valuable in medicinal chemistry. whiterose.ac.uk Similarly, cyclohexanone derivatives are key intermediates in the synthesis of various agrochemicals, including herbicides. nih.gov The combination of these two structural features in this compound makes it an attractive precursor for the development of new pharmaceutical and agrochemical scaffolds.
For instance, 2H-pyran-2-ones, which are structurally related to the oxane portion of the molecule, are recognized as important scaffolds for creating functionally diverse aromatic and heteroaromatic systems with notable biological properties. mdpi.comresearchgate.net These pyran-based structures can be transformed into a variety of heterocyclic compounds. researchgate.netresearchgate.net The cyclohexanone part of the molecule can be modified to introduce substituents that are known to be important for herbicidal activity, such as those found in 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. nih.gov
Table 2: Research Findings on Related Scaffolds
| Scaffold | Application | Key Research Finding |
|---|---|---|
| Tetrahydropyran | Pharmaceuticals | Fifth most prevalent heterocycle in pharmaceutical molecules. whiterose.ac.uk |
| 2H-Pyran-2-one | Pharmaceuticals/Materials | Interesting scaffolds for functionally diverse aromatic and heteroaromatic systems. mdpi.com |
| Cyclohexanone | Agrochemicals | Key intermediates for herbicidal 4-hydroxyphenylpyruvate dioxygenase inhibitors. nih.gov |
Chiral Auxiliary and Ligand Development
The stereogenic center at the junction of the two rings in this compound presents an opportunity for its use in asymmetric synthesis.
A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While this compound itself is not inherently chiral in its racemic form, it can be resolved into its constituent enantiomers or synthesized in an enantiomerically pure form. Once resolved, the chiral backbone of this molecule can be used to direct the stereoselective formation of new stereocenters.
The pyranose-derived auxiliaries have been shown to be effective in controlling the stereochemistry of reactions like the Nazarov cyclization. nih.govnih.gov The oxygen atom of the pyran ring can play a crucial role in transmitting stereochemical information. nih.gov Similarly, the chiral environment provided by an enantiomerically pure this compound derivative could influence the facial selectivity of reactions at the ketone or at a substituent attached to the cyclohexane ring.
The development of new chiral catalysts is a cornerstone of modern organic synthesis. nih.govsfu.canih.govmdpi.com The rigid bicyclic structure of this compound could serve as a scaffold for the design of novel chiral ligands for metal-catalyzed reactions or as a precursor for organocatalysts. For example, the ketone functionality could be converted into a coordinating group, such as an amino alcohol or a phosphine, which could then bind to a metal center. The stereochemistry of the oxane ring would then create a chiral environment around the metal, enabling enantioselective catalysis.
The design of effective chiral auxiliaries often relies on predictable conformational biases and steric directing effects. nih.govnih.gov The chair-like conformation of the cyclohexane ring and the oxane ring in this compound could provide a well-defined three-dimensional space to control the approach of reagents.
Development of New Synthetic Methodologies
The unique reactivity of this compound can be harnessed to develop novel synthetic transformations. The interplay between the ketone and the ether functionalities can lead to interesting and useful chemical behavior. For example, ring-opening of the tetrahydropyran ring under specific conditions could lead to the formation of a linear keto-aldehyde, which could then undergo intramolecular reactions to form new ring systems.
Furthermore, the presence of the oxane substituent at the 2-position of the cyclohexanone ring can influence the regioselectivity of enolate formation, allowing for selective functionalization at either the C2 or C6 position. This regiocontrol is a valuable tool in the development of new synthetic strategies. The development of practical routes to related functionalized cyclohexanones has been shown to be valuable for accessing versatile building blocks in synthesis. nih.gov
Substrate for Novel Catalytic Systems
The cyclohexanone moiety is a well-established substrate for a variety of catalytic transformations. Research into the catalytic dehydrogenation of cyclohexanones to form either cyclohexenones or phenols is a prominent area of study. For instance, palladium-based catalysts, such as Pd(TFA)₂/2-dimethylaminopyridine and Pd(DMSO)₂(TFA)₂, have been effectively used for the aerobic dehydrogenation of cyclohexanone. nih.govnih.gov The former system can facilitate the complete transformation to phenol, while the latter demonstrates high chemoselectivity for the formation of cyclohexenone. nih.govnih.gov
The presence of the 2-(oxan-2-yl) group in this compound introduces steric and electronic factors that could influence the outcomes of such catalytic reactions. While specific studies on this particular substrate are not extensively documented, the principles of these catalytic systems suggest potential pathways. The bulky oxane group might direct the regioselectivity of dehydrogenation or other catalytic modifications of the cyclohexanone ring. Furthermore, copper-based catalysts, which are noted for their performance in the dehydrogenation of cyclohexanol (B46403) to cyclohexanone, could also be explored for transformations involving this compound. researchgate.net
A summary of relevant catalytic systems for cyclohexanone transformations is presented in the table below.
| Catalyst System | Transformation | Product(s) | Reference |
| Pd(TFA)₂/2-dimethylaminopyridine | Aerobic Dehydrogenation | Phenol | nih.gov |
| Pd(DMSO)₂(TFA)₂ | Aerobic Dehydrogenation | Cyclohexenone | nih.govnih.gov |
| Copper-based catalysts | Dehydrogenation | Cyclohexanone (from cyclohexanol) | researchgate.net |
Exploration of Unique Reaction Pathways
The reactivity of the cyclohexanone core allows for the exploration of various synthetic transformations beyond simple catalysis. For instance, the auto-condensation of cyclohexanone in the presence of an acidic catalyst to yield 2-(cyclohex-1'-enyl)cyclohexanone is a known reaction pathway. amanote.com The application of this reaction to this compound could lead to the formation of more complex, polycyclic structures.
Additionally, cycloalkanones are precursors for the synthesis of fused heterocyclic systems like pyran-2-ones. nih.govmdpi.com This suggests that this compound could serve as a starting material for the synthesis of novel, complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Advanced Chemical Probes for Biological Systems
The development of chemical probes is essential for understanding biological processes at a molecular level. The structural features of this compound make it a potential scaffold for the design and synthesis of such probes.
Synthesis of Analogues for Mechanistic Studies
While direct synthesis of analogues of this compound for mechanistic studies is not widely reported, the synthesis of various biologically active molecules containing cyclohexanone or related cyclic ketone frameworks is well-documented. For example, derivatives of cyclohexanpyridin-2(1H)-one have been synthesized and evaluated as novel HIV-1 non-nucleoside reverse transcriptase inhibitors. researchgate.net Similarly, the 1-indanone (B140024) scaffold, a related cyclic ketone, is found in a broad range of biologically active compounds. beilstein-journals.org These examples highlight the utility of cyclic ketones as core structures in the development of molecules for biological investigation. The synthesis of derivatives of this compound, through modification of either the cyclohexanone or the oxane ring, could yield a library of compounds for probing specific biological targets or pathways.
Building Blocks for Bioconjugation
Bioconjugation involves the covalent linking of a biomolecule with another molecule to impart new functions. nih.govbionordika.dk The ketone group in this compound provides a reactive handle for such modifications. For instance, the condensation of ketones with hydrazines or alkoxyamines can form stable hydrazone or oxime linkages, respectively. nih.gov This chemistry could be employed to attach this compound to biomolecules or surfaces.
While the direct application of this specific compound in bioconjugation is not extensively documented, the principle of using ketone-containing molecules as building blocks is established. For example, biotinylated derivatives of natural products have been synthesized to serve as molecular probes for identifying their cellular targets. nih.gov The 2-(oxan-2-yl) moiety could also be functionalized to introduce other reactive groups suitable for bioconjugation, such as azides or alkynes for click chemistry, further expanding its potential as a versatile building block in this field. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Oxan-2-yl)cyclohexan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling cyclohexanone derivatives with oxane-containing reagents (e.g., oxolane derivatives) in polar aprotic solvents like DMF or THF under catalytic acidic or basic conditions. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent choice, and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (using petroleum ether/ethyl acetate gradients) is critical to isolate high-purity product .
- Key Data : Typical yields range from 37% to 75% based on similar cyclohexanone derivatives (e.g., 2-(3-aryl-furan-2-yl)cyclohexan-1-one analogs) .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the cyclohexanone carbonyl group (δ ~207–210 ppm in ¹³C NMR) and oxane ring protons (δ ~3.5–4.5 ppm in ¹H NMR).
- IR Spectroscopy : Identify the ketone C=O stretch (~1715 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹).
- HRMS : Verify molecular ion peaks matching the theoretical mass (e.g., calculated for C₁₁H₁₆O₂: 188.12 g/mol) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or Olex2 is ideal. SHELXL refines positional and thermal displacement parameters, while twin refinement may be required for non-merohedral twinning. Hydrogen bonding between the oxane oxygen and ketone group can stabilize specific conformations. Validate results against Cambridge Structural Database (CSD) entries for analogous compounds .
- Key Challenge : Crystallization may require slow evaporation in solvents like dichloromethane/hexane mixtures to obtain diffraction-quality crystals .
Q. What strategies address contradictory kinetic data in reactions involving this compound?
- Methodological Answer : Contradictions often arise from solvent effects or competing reaction pathways. Perform kinetic isotope effect (KIE) studies or DFT calculations to elucidate mechanisms. For example, deuterated solvents (e.g., D₂O) can reveal proton-transfer steps. Control experiments under inert atmospheres (e.g., N₂/Ar) help rule out oxidative side reactions .
- Case Study : In cyclohexanone derivatives, trifluoroacetyl groups exhibit distinct electronic effects, altering reaction rates by up to 50% compared to non-fluorinated analogs .
Q. How can researchers design experiments to probe the biological activity of this compound while adhering to ethical guidelines?
- Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity in cell lines) using validated protocols. For antimicrobial activity, follow CLSI guidelines with bacterial strains (e.g., E. coli, S. aureus). Avoid in vivo studies unless explicitly approved for preclinical models. Always reference safety data sheets (SDS) for handling precautions .
- Ethical Note : Compounds like 2-(Hydroxyamino)cyclohexan-1-one derivatives are strictly for laboratory use and prohibited in human/animal trials without regulatory approval .
Data Contradiction and Nomenclature Issues
Q. How should discrepancies in compound nomenclature be resolved in collaborative studies?
- Methodological Answer : Cross-check IUPAC names using authoritative databases (e.g., PubChem, ChemSpider) and align with CAS registry entries. For example, "this compound" must not be confused with "2-(tetrahydropyran-2-yl)cyclohexanone," which is a synonym. Document corrections transparently, as seen in forensic toxicology literature where ethylamino substituents were erroneously omitted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
